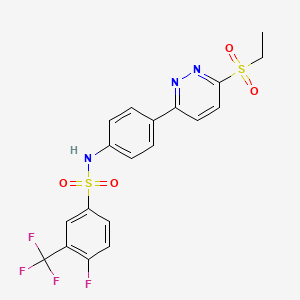

N-(4-(6-(éthylsulfonyl)pyridazin-3-yl)phényl)-4-fluoro-3-(trifluorométhyl)benzènesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H15F4N3O4S2 and its molecular weight is 489.46. The purity is usually 95%.

BenchChem offers high-quality N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- Les dérivés de la pyridazine, y compris ce composé, ont démontré des propriétés antimicrobiennes. Des chercheurs ont exploré leur efficacité contre divers agents pathogènes, notamment les bactéries, les champignons et les virus .

- Des chercheurs pourraient évaluer l'activité antihypertensive de ce composé et explorer son mécanisme d'action .

Activité antimicrobienne

Potentiel antihypertenseur

Applications agrochimiques

En résumé, ce composé multiforme est prometteur dans divers domaines, de la médecine à l'agriculture. Des recherches supplémentaires sont essentielles pour libérer son plein potentiel et comprendre ses mécanismes d'action . Si vous souhaitez plus d'informations sur une application spécifique, n'hésitez pas à demander ! 😊

Activité Biologique

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide, a complex organic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of current literature.

Chemical Structure and Properties

The compound's molecular formula is C19H15F4N3O4S2, indicating a sophisticated structure that integrates multiple pharmacophores, including sulfonamide, pyridazine, and fluoro-substituted aromatic rings. This structural complexity is believed to enhance its biological efficacy compared to simpler compounds.

| Property | Value |

|---|---|

| Molecular Formula | C19H15F4N3O4S2 |

| Molecular Weight | 489.5 g/mol |

| CAS Number | 921543-45-5 |

The compound has shown significant potential as an inhibitor of carbonic anhydrase (CA) enzymes, particularly CA IX, which is implicated in various cancers. In vitro studies indicate that similar sulfonamide derivatives can exhibit potent inhibitory activity against CA IX with IC50 values that suggest strong efficacy against cancer cell lines. The mechanism involves the binding of the sulfonamide group to the active site of the enzyme, thereby blocking its catalytic function.

Biochemical Pathways:

- Anticancer Activity: The inhibition of carbonic anhydrase leads to altered pH regulation in tumors, potentially enhancing the efficacy of other chemotherapeutics.

- Antimicrobial Properties: Pyridazine derivatives are known for their broad-spectrum antimicrobial activities, which may also apply to this compound.

Biological Activities

- Antitumor Activity:

- Anti-inflammatory Effects:

-

Antimicrobial Effects:

- Given the presence of the pyridazine moiety, the compound may possess antimicrobial properties that warrant further investigation in clinical settings.

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds:

- Study on Carbonic Anhydrase Inhibition: A study reported IC50 values for related sulfonamides inhibiting CA IX ranging from 0.1 to 10 µM, indicating strong potential for anticancer applications.

- In Vivo Anti-inflammatory Study: Another research demonstrated that pyridazine derivatives showed significant reduction in paw swelling in animal models comparable to standard anti-inflammatory drugs like diclofenac .

Propriétés

IUPAC Name |

N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-4-fluoro-3-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F4N3O4S2/c1-2-31(27,28)18-10-9-17(24-25-18)12-3-5-13(6-4-12)26-32(29,30)14-7-8-16(20)15(11-14)19(21,22)23/h3-11,26H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIHHIHCFOPYIPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F4N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.